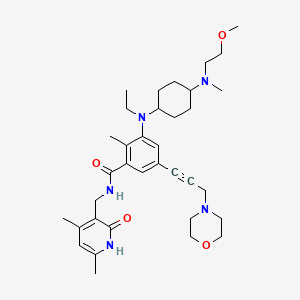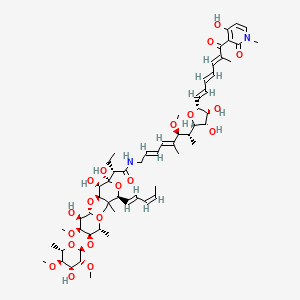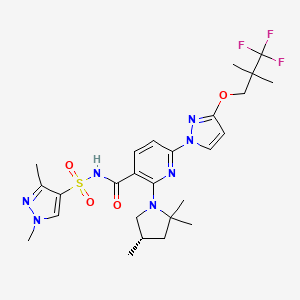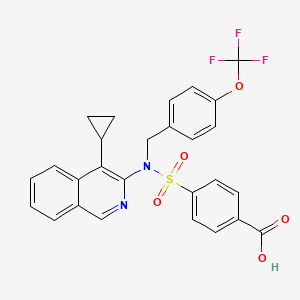
EPZ011989
Descripción general
Descripción
EPZ011989 es un inhibidor potente, selectivo y biodisponible por vía oral de la metiltransferasa de proteínas Enhancer of Zeste Homolog 2 (EZH2). Este compuesto ha mostrado un potencial significativo en la inhibición del crecimiento tumoral, particularmente en modelos de linfoma de células B humanas . This compound es una herramienta valiosa para explorar la actividad biológica de EZH2 y su patobiología asociada .
Aplicaciones Científicas De Investigación
EPZ011989 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
EPZ011989 ejerce sus efectos al inhibir la actividad de EZH2, un componente clave del complejo represor de policomb 2 (PRC2). EZH2 cataliza la trimetilacion de la lisina 27 en la histona H3 (H3K27me3), lo que lleva al silenciamiento de los promotores génicos asociados . Al inhibir EZH2, this compound reduce los niveles de H3K27me3, alterando así la expresión génica y promoviendo la actividad antitumoral . Los objetivos moleculares y las vías involucradas incluyen el complejo PRC2 y varias vías de señalización descendentes que regulan el crecimiento y la diferenciación celular .
Análisis Bioquímico
Biochemical Properties
EPZ011989 functions as an inhibitor of EZH2, thereby preventing the tri-methylation of H3K27. This compound interacts specifically with the EZH2 enzyme, binding to its active site and inhibiting its methyltransferase activity. By doing so, this compound reduces the levels of H3K27me3, leading to the reactivation of silenced genes. This interaction is highly selective, with this compound demonstrating minimal off-target effects on other histone methyltransferases .
Cellular Effects
This compound has been shown to exert significant effects on various cell types, particularly cancer cells. In acute myeloid leukemia (AML) cell lines, this compound treatment results in the inhibition of H3K27me3, leading to changes in gene expression that promote cell differentiation and apoptosis. This compound also affects cell signaling pathways, including those involved in cell proliferation and survival. In B cell lymphoma models, this compound treatment leads to significant tumor growth inhibition, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of EZH2, thereby inhibiting its enzymatic activity. This inhibition prevents the tri-methylation of H3K27, a key epigenetic mark associated with gene silencing. By reducing H3K27me3 levels, this compound reactivates silenced genes, leading to changes in gene expression that promote cell differentiation and apoptosis. Additionally, this compound has been shown to interact with other proteins involved in chromatin remodeling, further influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Short-term treatment with this compound results in the inhibition of H3K27me3 and minimal changes in cell viability. Longer-term treatment leads to significant anti-proliferative effects and increased apoptosis in cancer cell lines. The stability and degradation of this compound have also been studied, with the compound demonstrating good stability under various conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of this compound result in more pronounced tumor growth inhibition in mouse xenograft models of human B cell lymphoma. At very high doses, some toxic effects have been observed, including weight loss and changes in liver function. These findings highlight the importance of optimizing the dosage of this compound to achieve maximal therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes various biotransformation processes. The compound interacts with several enzymes involved in drug metabolism, including cytochrome P450 enzymes. These interactions can influence the metabolic stability and clearance of this compound, affecting its overall pharmacokinetic profile. Additionally, this compound has been shown to affect metabolic flux and metabolite levels in treated cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes and accumulate in the nucleus, where it exerts its effects on chromatin and gene expression. This compound also interacts with transporters and binding proteins that facilitate its uptake and distribution within cells. These interactions can influence the localization and accumulation of this compound, affecting its overall efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it targets the EZH2 enzyme and influences chromatin structure and gene expression. This compound has been shown to accumulate in the nucleus of treated cells, where it inhibits H3K27me3 and reactivates silenced genes. This nuclear localization is essential for the compound’s activity, as it allows this compound to directly interact with its target and exert its effects on gene expression .
Métodos De Preparación
La síntesis de EPZ011989 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones posteriores en condiciones específicas. Las rutas sintéticas exactas y las condiciones de reacción son propiedad y no se divulgan públicamente en detalle. se sabe que el compuesto se prepara mediante una serie de reacciones químicas que garantizan su potencia y selectividad como inhibidor de EZH2 . Los métodos de producción industrial para this compound probablemente implicarían la optimización de estas rutas sintéticas para asegurar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala .
Análisis De Reacciones Químicas
EPZ011989 experimenta diversas reacciones químicas, que incluyen:
Oxidación y reducción: Estas reacciones pueden modificar los grupos funcionales dentro de la molécula, alterando potencialmente su actividad y estabilidad.
Reacciones de sustitución: Estas reacciones implican el reemplazo de un grupo funcional por otro, que se puede utilizar para modificar las propiedades del compuesto.
Reactivos y condiciones comunes: Los reactivos y condiciones específicos utilizados en estas reacciones no se divulgan públicamente, pero normalmente implicarían técnicas y reactivos estándar de química orgánica.
Productos principales: Los productos principales formados a partir de estas reacciones dependerían de las modificaciones específicas realizadas en la molécula this compound.
Comparación Con Compuestos Similares
EPZ011989 es único entre los inhibidores de EZH2 debido a su alta potencia, selectividad y biodisponibilidad oral. Los compuestos similares incluyen:
GSK126: Otro potente inhibidor de EZH2 con aplicaciones similares en investigación del cáncer.
Tazemetostat: Un inhibidor de EZH2 que ha sido aprobado para el tratamiento de ciertos tipos de linfoma.
This compound destaca por su robusta actividad in vivo y sus propiedades farmacocinéticas favorables, lo que lo convierte en una herramienta poderosa para explorar la actividad de EZH2 en sistemas biológicos .
Propiedades
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51N5O4/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFINGFCBFHOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B607268.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)







